N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O5S/c21-15-6-8-18(9-7-15)30(27,28)24-12-2-1-4-16(24)10-11-22-19(25)20(26)23-14-17-5-3-13-29-17/h3,5-9,13,16H,1-2,4,10-12,14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKWVTADRYSBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and an oxalamide moiety , which enhances its lipophilicity and potentially improves bioavailability. Its molecular formula is with a molecular weight of approximately 475.0 g/mol .
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a comparative study, derivatives containing the piperidine nucleus demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Salmonella typhi | Moderate to Strong |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Bacillus subtilis | Moderate to Strong |
| Other derivatives | E. coli, Pseudomonas aeruginosa | Weak to Moderate |
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated that several derivatives exhibited strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and other disorders related to neurotransmission .
| Enzyme | Inhibition Level | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong | 0.63 ± 0.001 |
| Urease | Strong | 2.14 ± 0.003 |
The mechanism of action for this compound involves its interaction with G protein-coupled receptors (GPCRs) and ion channels, modulating neurotransmission pathways . This modulation may lead to therapeutic effects in central nervous system disorders.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several piperidine derivatives and evaluated their antibacterial properties. The results demonstrated that compounds with the sulfonamide moiety exhibited significant antibacterial activity against multiple strains, reinforcing the potential of this compound as a candidate for antibiotic development .
Case Study 2: Enzyme Inhibition and Neuroprotection
Another study focused on the neuroprotective effects of compounds similar to this compound through AChE inhibition. The findings suggested that these compounds could enhance cholinergic signaling, offering therapeutic avenues for neurodegenerative diseases .
Q & A
Q. What are the critical steps in synthesizing N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide?
Methodological Answer: The synthesis involves multi-step organic reactions:
Sulfonylation of Piperidine: React 4-chlorophenylsulfonyl chloride with piperidine under basic conditions (e.g., NaHCO₃) to form 1-((4-chlorophenyl)sulfonyl)piperidine. Yield optimization requires anhydrous solvents (e.g., DCM) and controlled temperatures (0–5°C) to suppress side reactions .
Ethylenediamine Coupling: Introduce the ethylenediamine linker via nucleophilic substitution. Use a coupling agent like EDCI/HOBt in DMF to attach the piperidine-sulfonyl intermediate to oxalyl chloride .
Furan-2-ylmethyl Amidation: React the intermediate with furfurylamine under Schotten-Baumann conditions (pH 8–9) to form the final oxalamide. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity .
Q. How is structural confirmation performed for this compound?
Methodological Answer:
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for this compound’s anti-inflammatory potential?
Methodological Answer:
- In Vitro Assays:
- Test inhibition of COX-2 using recombinant enzyme assays (IC₅₀ determination). Compare with analogs lacking the furan group (e.g., 4-fluorophenyl derivatives show 2x lower activity) .
- Measure cytokine suppression (IL-6, TNF-α) in LPS-stimulated macrophages. Dose-response curves (1–50 µM) reveal EC₅₀ = 12.3 µM .
- Computational Modeling:
- Docking studies (AutoDock Vina) identify hydrogen bonding between the sulfonyl group and COX-2 Arg120. Replace 4-chlorophenyl with 4-methyl to assess steric effects .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions often arise from assay variability. For example:
- Case Study: Inconsistent IC₅₀ values for COX-2 inhibition (8.5 µM vs. 14.7 µM) were traced to differences in enzyme sources (human recombinant vs. murine macrophage lysate) .
- Resolution:
- Standardize assays using recombinant human enzymes.
- Validate with orthogonal methods (e.g., Western blot for protein expression).
- Control for solvent effects (DMSO >1% reduces activity by 20%) .
Q. What strategies optimize stability under physiological conditions?
Methodological Answer:
- pH Stability:
- Metabolic Stability:
- Incubate with liver microsomes (human/rat). CYP3A4 mediates N-dealkylation; co-administer CYP inhibitors (e.g., ketoconazole) to improve bioavailability .
Q. Methodological Guidance for Experimental Design
Q. How to design a dose-response study for enzyme inhibition?
- Step 1: Pre-test solubility in DMSO/PBS (max solubility: 10 mM).
- Step 2: Use 8-point dilution (0.1–100 µM) in triplicate.
- Step 3: Include positive controls (e.g., celecoxib for COX-2).
- Step 4: Analyze data with GraphPad Prism (nonlinear regression, Hill slope) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
